molecular formula C10H13NO2S B14208782 Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- CAS No. 823821-75-6

Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-

Cat. No.: B14208782
CAS No.: 823821-75-6
M. Wt: 211.28 g/mol
InChI Key: WLUARMDRWABFGJ-UHFFFAOYSA-N
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Description

Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-: is a chemical compound characterized by the presence of an acetamide group attached to a butyl chain, which is further connected to a thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- typically involves the reaction of a thienyl-containing precursor with an appropriate acetamide derivative. One common method includes the use of thienyl acetic acid, which undergoes a series of reactions to introduce the acetamide group and form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized thienyl derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted acetamide compounds with various functional groups.

Scientific Research Applications

Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- involves its interaction with specific molecular targets. The thienyl ring can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, influencing their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Thiazole derivatives: Compounds containing a thiazole ring, known for their diverse biological activities.

    Acetamide derivatives: Compounds with an acetamide group, used in various chemical and pharmaceutical applications.

Uniqueness: Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- is unique due to the combination of the thienyl ring and the acetamide group, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

823821-75-6

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

N-(4-oxo-4-thiophen-2-ylbutyl)acetamide

InChI

InChI=1S/C10H13NO2S/c1-8(12)11-6-2-4-9(13)10-5-3-7-14-10/h3,5,7H,2,4,6H2,1H3,(H,11,12)

InChI Key

WLUARMDRWABFGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC(=O)C1=CC=CS1

Origin of Product

United States

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